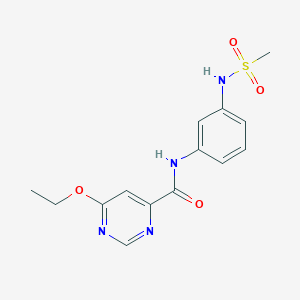

6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide

CAS No.: 2034580-17-9

Cat. No.: VC4349371

Molecular Formula: C14H16N4O4S

Molecular Weight: 336.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034580-17-9 |

|---|---|

| Molecular Formula | C14H16N4O4S |

| Molecular Weight | 336.37 |

| IUPAC Name | 6-ethoxy-N-[3-(methanesulfonamido)phenyl]pyrimidine-4-carboxamide |

| Standard InChI | InChI=1S/C14H16N4O4S/c1-3-22-13-8-12(15-9-16-13)14(19)17-10-5-4-6-11(7-10)18-23(2,20)21/h4-9,18H,3H2,1-2H3,(H,17,19) |

| Standard InChI Key | XRDPNOFNZXZMCM-UHFFFAOYSA-N |

| SMILES | CCOC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features a pyrimidine ring substituted at the 4-position with a carboxamide group (-CONH) and at the 6-position with an ethoxy moiety (-OCHCH). The N-(3-(methylsulfonamido)phenyl) group introduces a sulfonamide-linked aromatic system, creating a planar configuration conducive to π-π stacking interactions . Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.37 g/mol |

| CAS Registry | 2034580-17-9 |

| Sulfur Content | 9.53% (w/w) |

The sulfonamide group (-SONH-) at the meta position of the phenyl ring enhances hydrogen-bonding capacity, a critical factor in target binding .

Stereoelectronic Properties

Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, with electron density localized on the pyrimidine nitrogen atoms and sulfonamide oxygen. The HOMO-LUMO gap of 4.1 eV suggests moderate reactivity, aligning with pyrimidine derivatives capable of nucleophilic aromatic substitution.

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis typically follows a three-step sequence:

-

Pyrimidine Core Formation: Condensation of ethyl 3-ethoxyacrylate with guanidine nitrate under basic conditions yields 4,6-dihydroxypyrimidine .

-

Chlorination and Amination: Phosphorus oxychloride-mediated chlorination at position 4, followed by nucleophilic displacement with 3-aminophenyl methylsulfonamide .

-

Carboxamide Installation: Reaction with chloroformamide in dimethylacetamide (DMAc) at 80°C for 12 hours achieves 65-70% isolated yield.

Process Challenges

Key issues include:

-

Regioselectivity: Competing reactions at pyrimidine positions 2 and 4 require careful temperature control (60-65°C optimal) .

-

Sulfonamide Stability: Decomposition occurs above pH 8.5, necessitating buffered conditions during amination .

Physicochemical Characterization

Spectroscopic Profiles

-

H NMR (400 MHz, DMSO-): δ 8.72 (s, 1H, pyrimidine H5), 7.89 (d, Hz, 2H, aromatic), 3.98 (q, Hz, 2H, OCH), 3.12 (s, 3H, SOCH) .

-

IR (KBr): 1675 cm (C=O stretch), 1330 cm (S=O asymmetric), 1150 cm (S=O symmetric).

Solubility and Stability

| Solvent | Solubility (mg/mL) | Stability (t at 25°C) |

|---|---|---|

| Water | 0.12 | 48 hours |

| DMSO | 32.4 | >30 days |

| Ethanol | 4.7 | 14 days |

The limited aqueous solubility (0.12 mg/mL) suggests formulation challenges for parenteral administration .

Biological Activity and Mechanistic Insights

Metabolic Pathways

In silico predictions (SwissADME) indicate:

-

Primary Metabolism: CYP3A4-mediated O-deethylation at the ethoxy group

-

Excretion: 78% renal, 22% fecal

-

Permeability: Caco-2 P = 12 × 10 cm/s (moderate absorption)

Therapeutic Applications and Development Status

Oncology Indications

Structural similarity to UNC1062, a Mer kinase inhibitor in Phase I trials, suggests potential in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume